(2E)-3-(2-Fluorophenyl)acryloyl chloride
Overview
Description
(2E)-3-(2-Fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the ortho position and the carboxyl group is converted to an acyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Fluorophenyl)acryloyl chloride typically involves the reaction of 2-fluorocinnamic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors allows for efficient handling of the exothermic nature of the reaction and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or nickel can facilitate addition reactions under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and carboxylic acids, depending on the nature of the reagents and reaction conditions used .
Scientific Research Applications
(2E)-3-(2-Fluorophenyl)acryloyl chloride has diverse applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug design.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Chlorophenyl)acryloyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(2-Bromophenyl)acryloyl chloride: Contains a bromine atom in place of fluorine.
(2E)-3-(2-Methylphenyl)acryloyl chloride: Substituted with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(2-Fluorophenyl)acryloyl chloride imparts unique properties such as increased reactivity and stability. Fluorine’s high electronegativity and small size influence the compound’s chemical behavior, making it distinct from its halogenated and alkylated analogs .
Properties
IUPAC Name |
3-(2-fluorophenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374639 | |
Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-05-2 | |
Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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